molecular formula C10H12ClN3 B13482827 1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine

1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine

Cat. No.: B13482827
M. Wt: 209.67 g/mol
InChI Key: OOXCUMVDAIKTEP-UHFFFAOYSA-N
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Description

1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a chloro-substituted benzoimidazole ring attached to a propan-1-amine group. Benzoimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles followed by dehydrative cyclization to form the desired benzoimidazole ring . The reaction conditions typically involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substitu

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine

InChI

InChI=1S/C10H12ClN3/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10/h3-5,7H,2,12H2,1H3,(H,13,14)

InChI Key

OOXCUMVDAIKTEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N

Origin of Product

United States

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